molecular formula C24H18F3N5OS B15025669 3,6-diphenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3,6-diphenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15025669
M. Wt: 481.5 g/mol
InChI Key: QOUFQZIZRBNNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diphenyl-N-[2-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diphenyl-N-[2-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several key steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-N-[2-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Scientific Research Applications

3,6-Diphenyl-N-[2-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-diphenyl-N-[2-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C24H18F3N5OS

Molecular Weight

481.5 g/mol

IUPAC Name

3,6-diphenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H18F3N5OS/c25-24(26,27)17-13-7-8-14-18(17)28-22(33)20-19(15-9-3-1-4-10-15)31-32-21(29-30-23(32)34-20)16-11-5-2-6-12-16/h1-14,19-20,31H,(H,28,33)

InChI Key

QOUFQZIZRBNNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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